molecular formula C9H6N2O3 B12366102 4-oxo-4aH-quinazoline-2-carboxylic acid

4-oxo-4aH-quinazoline-2-carboxylic acid

Cat. No.: B12366102
M. Wt: 190.16 g/mol
InChI Key: IGXLLVZLJICZMR-UHFFFAOYSA-N
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Description

4-oxo-4aH-quinazoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a carboxylic acid group at the 2-position and a keto group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4aH-quinazoline-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. Another method includes the use of microwave-assisted reactions, which have been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs microwave-assisted synthesis due to its efficiency and scalability. This method allows for the rapid production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4aH-quinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, 4-hydroxyquinazoline derivatives, and various substituted quinazolines with different functional groups .

Scientific Research Applications

4-oxo-4aH-quinazoline-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-4aH-quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-4aH-quinazoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a keto and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-oxo-4aH-quinazoline-2-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-5H,(H,13,14)

InChI Key

IGXLLVZLJICZMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=NC2=O)C(=O)O)C=C1

Origin of Product

United States

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